![molecular formula C51H86N2O2 B14431300 N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide CAS No. 76750-16-8](/img/no-structure.png)
N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide: is a synthetic organic compound characterized by its unique structure, which includes two nonadecanamide groups connected by a methylene bridge to a central phenylene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide typically involves the reaction of 4,4’-methylenedianiline with nonadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine groups of the methylenedianiline and the acyl chloride groups of the nonadecanoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide can undergo oxidation reactions, particularly at the methylene bridge and the phenylene ring.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the electrophile used, such as halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide is used as a building block in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.
Biology: In biological research, this compound can be used as a model molecule to study amide bond formation and stability. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of drug delivery systems and the synthesis of pharmaceutical intermediates. Its ability to form stable amide bonds makes it a valuable component in medicinal chemistry.
Industry: In the industrial sector, N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide is used in the production of high-performance coatings, adhesives, and sealants
作用機序
The mechanism of action of N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide involves its ability to form stable amide bonds, which contribute to its chemical stability and resistance to hydrolysis. The methylene bridge and phenylene ring provide rigidity to the molecule, enhancing its mechanical properties. In biological systems, the compound may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions, influencing their activity and function.
類似化合物との比較
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(N-benzylformamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(2-methyl-1-piperidinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Comparison: N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide is unique due to its long nonadecanamide chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. The presence of the methylene bridge and phenylene ring is a common feature among these compounds, contributing to their rigidity and stability. the specific functional groups attached to the phenylene ring can significantly influence their reactivity and applications.
特性
| 76750-16-8 | |
分子式 |
C51H86N2O2 |
分子量 |
759.2 g/mol |
IUPAC名 |
N-[4-[[4-(nonadecanoylamino)phenyl]methyl]phenyl]nonadecanamide |
InChI |
InChI=1S/C51H86N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-50(54)52-48-41-37-46(38-42-48)45-47-39-43-49(44-40-47)53-51(55)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-44H,3-36,45H2,1-2H3,(H,52,54)(H,53,55) |
InChIキー |
IPYQFBHYZUMYRY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



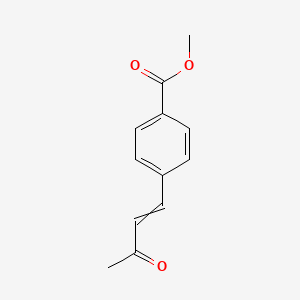
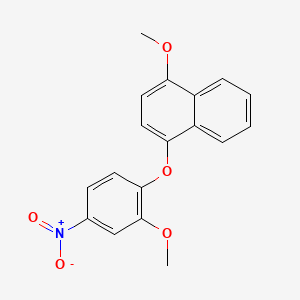
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
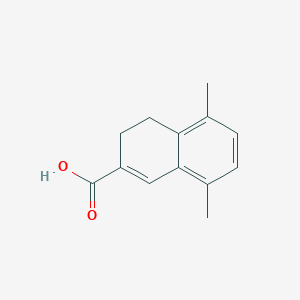
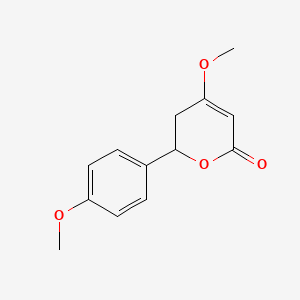
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)

![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
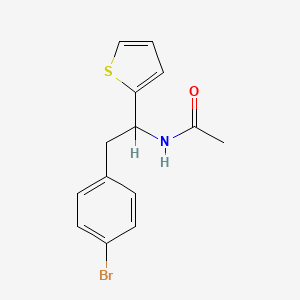
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)


